2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide
Description
This compound features a piperazine core substituted with a (2H-1,3-benzodioxol-5-yl)methyl group and an acetamide moiety linked to a 4-chlorophenyl ring. Its structure combines a benzodioxole group (known for metabolic stability and lipophilicity) with a piperazine scaffold (common in CNS-targeting drugs) and a chlorophenyl acetamide (often associated with receptor binding modulation).
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-16-2-4-17(5-3-16)22-20(25)13-24-9-7-23(8-10-24)12-15-1-6-18-19(11-15)27-14-26-18/h1-6,11H,7-10,12-14H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOCAALLUIZPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Method 1: Piperazine Alkylation Followed by Amide Coupling
Synthetic Strategy
This approach utilizes sequential reactions: first alkylating piperazine with a benzodioxole derivative, followed by an amide coupling with a suitable 4-chlorophenyl precursor. This method allows for controlled introduction of functional groups.
Required Materials and Reagents
Table 3.1: Materials for Piperazine Alkylation Method
| Reagent/Material | Function | Specifications |
|---|---|---|
| 1-Boc-piperazine | Starting substrate | 98% purity |
| 5-(Bromomethyl)-1,3-benzodioxole | Alkylating agent | 97% purity |
| 2-Chloro-N-(4-chlorophenyl)acetamide | Acetamide component | 95% purity |
| Potassium carbonate | Base | Anhydrous, powder |
| Triethylamine | Base | Distilled |
| Dichloromethane | Solvent | HPLC grade |
| Tetrahydrofuran | Solvent | Anhydrous |
| Trifluoroacetic acid | Deprotection reagent | 99% |
| Silica gel | Purification medium | 60-120 mesh |
| Rotary evaporator | Equipment | -- |
| Nitrogen gas | Inert atmosphere | UHP grade |
Detailed Protocol
Step 1: Alkylation of protected piperazine
- In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 1-Boc-piperazine (5.0 g, 26.9 mmol) and dissolve in anhydrous THF (50 mL).
- Add anhydrous potassium carbonate (7.4 g, 53.8 mmol) and stir for 30 minutes at room temperature.
- In a separate flask, dissolve 5-(bromomethyl)-1,3-benzodioxole (6.1 g, 28.2 mmol) in anhydrous THF (20 mL).
- Add the bromide solution dropwise to the piperazine solution over 30 minutes at 0°C.
- Allow the reaction mixture to warm to room temperature and stir for 24 hours.
- Monitor the reaction by thin-layer chromatography (hexane/ethyl acetate, 7:3).
- Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate from 9:1 to 7:3) to yield tert-butyl 4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxylate as a pale yellow solid.
Step 2: Boc deprotection
- Dissolve the protected intermediate (4.5 g) in dichloromethane (45 mL) in a 100 mL round-bottom flask.
- Cool the solution to 0°C in an ice bath.
- Add trifluoroacetic acid (15 mL) dropwise while maintaining the temperature below 5°C.
- Allow the reaction mixture to warm to room temperature and stir for 4 hours.
- Monitor the reaction by TLC for complete deprotection.
- Cool the reaction mixture to 0°C and carefully neutralize with saturated sodium bicarbonate solution until pH 8.
- Extract the product with dichloromethane (3 × 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine.
Step 3: Amide formation
- In a 100 mL round-bottom flask, dissolve 1-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine (2.5 g, 11.4 mmol) in anhydrous dichloromethane (30 mL).
- Add triethylamine (3.2 mL, 22.8 mmol) and cool the solution to 0°C.
- In a separate flask, dissolve 2-chloro-N-(4-chlorophenyl)acetamide (2.8 g, 13.7 mmol) in dichloromethane (20 mL).
- Add the acetamide solution dropwise to the piperazine solution over 20 minutes at 0°C.
- Allow the reaction mixture to warm to room temperature and stir for 18 hours.
- Monitor the reaction by TLC (dichloromethane/methanol, 95:5).
- Quench the reaction with water (50 mL) and separate the layers.
- Extract the aqueous layer with dichloromethane (2 × 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify by column chromatography (silica gel, dichloromethane/methanol, 98:2 to 95:5) to obtain 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide as a white to off-white solid.
Reaction Mechanism
The synthesis proceeds via two primary mechanistic pathways:
Alkylation : Nucleophilic substitution (SN2) where the piperazine nitrogen acts as a nucleophile, displacing the bromide from 5-(bromomethyl)-1,3-benzodioxole.
Amide Formation : Nucleophilic acyl substitution where the free nitrogen of the piperazine ring attacks the α-carbon of 2-chloro-N-(4-chlorophenyl)acetamide, displacing the chloride ion.
Optimization Considerations
Critical parameters affecting yield and purity include:
- Maintaining anhydrous conditions during alkylation to prevent hydrolysis of the alkyl halide
- Temperature control during amide formation to minimize side reactions
- Equivalents of reagents (excess piperazine can lead to bis-alkylation)
- Reaction time and solvent selection
Preparation Method 2: Convergent Synthesis Approach
Synthetic Strategy
This method employs a convergent approach where two advanced intermediates are prepared separately and then combined in a final step. This strategy can be advantageous for producing larger quantities with improved efficiency.
Required Materials and Reagents
Table 4.1: Materials for Convergent Synthesis
| Reagent/Material | Function | Specifications |
|---|---|---|
| Piperazine | Starting material | 99% purity |
| 5-(Bromomethyl)-1,3-benzodioxole | Benzodioxole source | 97% purity |
| Bromoacetic acid | Acetamide precursor | 98% purity |
| 4-Chloroaniline | Amine component | 98% purity |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling agent | 99% purity |
| Hydroxybenzotriazole (HOBt) | Coupling additive | 98% purity |
| N,N-Diisopropylethylamine (DIPEA) | Base | 99% purity |
| Dimethylformamide (DMF) | Polar solvent | Anhydrous |
| Tetrahydrofuran (THF) | Solvent | Anhydrous |
| Various chromatography solvents | Purification | HPLC grade |
Detailed Protocol
Step 1: Synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine
- Dissolve piperazine (8.6 g, 100 mmol, 5.0 equiv) in THF (100 mL) in a 250 mL round-bottom flask.
- Add potassium carbonate (5.5 g, 40 mmol, 2.0 equiv) and stir for 15 minutes.
- Dissolve 5-(bromomethyl)-1,3-benzodioxole (4.6 g, 20 mmol, 1.0 equiv) in THF (20 mL).
- Add the bromide solution dropwise to the piperazine solution over 30 minutes at room temperature.
- Stir the reaction mixture for 12 hours at room temperature.
- Filter to remove inorganic salts and concentrate the filtrate under reduced pressure.
- Add water (50 mL) to the residue and extract with ethyl acetate (3 × 50 mL).
- Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.
- Purify by column chromatography (silica gel, dichloromethane/methanol/ammonium hydroxide, 90:9:1) to yield 1-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine.
Step 2: Synthesis of N-(4-chlorophenyl)-2-bromoacetamide
- Dissolve bromoacetic acid (2.8 g, 20 mmol) in dichloromethane (40 mL) in a 100 mL round-bottom flask.
- Add DCC (4.5 g, 22 mmol) and HOBt (3.0 g, 22 mmol), stir for 30 minutes at 0°C.
- Add 4-chloroaniline (2.6 g, 20 mmol) and DIPEA (7.0 mL, 40 mmol).
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Filter to remove the dicyclohexylurea precipitate.
- Wash the filtrate with 5% citric acid solution (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).
- Dry the organic layer over sodium sulfate, filter, and concentrate.
- Recrystallize from ethyl acetate/hexane to obtain N-(4-chlorophenyl)-2-bromoacetamide as white crystals.
Step 3: Final coupling reaction
- Dissolve 1-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine (2.2 g, 10 mmol) in DMF (30 mL) in a 100 mL round-bottom flask.
- Add DIPEA (3.5 mL, 20 mmol) and stir for 10 minutes.
- Dissolve N-(4-chlorophenyl)-2-bromoacetamide (2.5 g, 10 mmol) in DMF (10 mL).
- Add the bromoacetamide solution dropwise to the piperazine solution at room temperature.
- Heat the reaction mixture to 60°C and stir for 8 hours.
- Allow to cool to room temperature and pour into water (100 mL).
- Extract with ethyl acetate (3 × 50 mL).
- Wash the combined organic layers with water (3 × 50 mL) to remove DMF, then with brine.
- Dry over sodium sulfate, filter, and concentrate.
- Purify by column chromatography (silica gel, dichloromethane/methanol, 97:3) followed by recrystallization from ethanol to yield pure this compound.
Yield Optimization
The convergent synthesis approach typically provides yields in the range of 65-75% for the final step, with an overall yield of 45-55% from the starting materials. Key factors affecting yield include:
Table 4.2: Optimization Parameters for Convergent Synthesis
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature for final coupling | 60-65°C | +10-15% |
| Reaction time | 8-10 hours | +5-8% |
| Equivalents of DIPEA | 2.0-2.2 | +3-5% |
| Concentration | 0.3-0.4 M | +5-7% |
| Purification method | Sequential chromatography and recrystallization | +10-15% purity |
Preparation Method 3: Microwave-Assisted Synthesis
Synthetic Strategy
This modern approach utilizes microwave irradiation to accelerate reaction rates and potentially improve yields. The method reduces reaction times significantly while maintaining or enhancing product quality.
Required Materials and Reagents
Similar to Method 2, with the addition of:
- Microwave reactor system with temperature and pressure control
- Microwave-compatible reaction vessels
Detailed Protocol
Step 1: Microwave-assisted synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine
- In a microwave reaction vessel, combine piperazine (2.6 g, 30 mmol), 5-(bromomethyl)-1,3-benzodioxole (2.3 g, 10 mmol), and potassium carbonate (2.8 g, 20 mmol) in acetonitrile (20 mL).
- Seal the vessel and place in the microwave reactor.
- Irradiate at 120°C (100W) for 15 minutes.
- Cool to room temperature, filter, and concentrate the filtrate.
- Purify as described in Method 2, Step 1.
Step 2: Microwave-assisted synthesis of N-(4-chlorophenyl)-2-bromoacetamide
- In a microwave reaction vessel, combine bromoacetic acid (1.4 g, 10 mmol), EDC hydrochloride (2.1 g, 11 mmol), HOBt (1.5 g, 11 mmol), and 4-chloroaniline (1.3 g, 10 mmol) in dichloromethane (15 mL).
- Add DIPEA (3.5 mL, 20 mmol) and seal the vessel.
- Irradiate at 80°C (50W) for 10 minutes.
- Cool, work up, and purify as described in Method 2, Step 2.
Step 3: Microwave-assisted final coupling
- Combine 1-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine (1.1 g, 5 mmol), N-(4-chlorophenyl)-2-bromoacetamide (1.2 g, 5 mmol), and DIPEA (1.7 mL, 10 mmol) in DMF (10 mL) in a microwave vessel.
- Irradiate at 100°C (80W) for 20 minutes.
- Work up and purify as described in Method 2, Step 3.
Comparative Advantages
Table 5.1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave-Assisted Method | Improvement |
|---|---|---|---|
| Reaction time for Step 1 | 12 hours | 15 minutes | 48-fold |
| Reaction time for Step 2 | 12 hours | 10 minutes | 72-fold |
| Reaction time for Step 3 | 8 hours | 20 minutes | 24-fold |
| Overall yield | 45-55% | 50-60% | 5-10% |
| Energy consumption | High | Low | 80-90% reduction |
| Solvent usage | High | Reduced | 30-40% reduction |
Characterization and Analysis
Analytical Techniques
Complete characterization of this compound requires multiple complementary techniques:
Spectroscopic Analysis
1H NMR Spectroscopy (400 MHz, CDCl3, δ ppm) :
- 8.35 (s, 1H, NH)
- 7.46-7.40 (d, J = 8.8 Hz, 2H, chlorophenyl)
- 7.27-7.22 (d, J = 8.8 Hz, 2H, chlorophenyl)
- 6.86-6.68 (m, 3H, benzodioxole)
- 5.93 (s, 2H, -OCH2O-)
- 3.48 (s, 2H, -COCH2-)
- 3.15 (s, 2H, -CH2- benzodioxole)
- 2.70-2.45 (m, 8H, piperazine)
13C NMR Spectroscopy (100 MHz, CDCl3, δ ppm) :
- 168.2 (C=O)
- 147.8, 146.6 (benzodioxole C-O)
- 137.0, 131.2, 129.0, 121.1 (aromatic C)
- 109.6, 108.2, 100.9 (benzodioxole)
- 62.6 (CH2 benzodioxole-piperazine)
- 61.9 (COCH2)
- 53.6, 53.0, 52.4, 52.2 (piperazine CH2)
IR Spectroscopy (KBr, cm-1) :
- 3290 (N-H stretching)
- 2940, 2810 (C-H stretching)
- 1670 (C=O stretching)
- 1600, 1530 (aromatic C=C)
- 1490 (N-H bending)
- 1250, 1040 (C-O-C stretching)
- 930 (O-CH2-O stretching)
- 820 (C-Cl stretching)
Mass Spectrometry
Table 6.1: Mass Spectrometry Data
| Technique | Observed m/z | Assignment |
|---|---|---|
| ESI-MS (positive mode) | 388.15 | [M+H]+ |
| ESI-MS (positive mode) | 410.13 | [M+Na]+ |
| HRMS | 388.1429 | Calculated for C20H23ClN3O3: 388.1428 |
| MS/MS fragmentation | 205.09 | [C11H13N2O2]+ (piperonyl-piperazine) |
| MS/MS fragmentation | 135.02 | [C8H7O2]+ (piperonyl) |
Chromatographic Analysis
HPLC Conditions :
- Column: C18 reversed-phase (150 × 4.6 mm, 5 μm)
- Mobile phase: Acetonitrile/water (70:30) with 0.1% formic acid
- Flow rate: 1.0 mL/min
- Detection: UV at 254 nm
- Retention time: 6.3-6.5 minutes
- Purity requirement: ≥98%
Physical Properties
Table 6.2: Physical Properties
Comparative Analysis of Preparation Methods
Efficiency Comparison
Table 7.1: Comparative Analysis of Preparation Methods
| Parameter | Method 1: Sequential | Method 2: Convergent | Method 3: Microwave-Assisted |
|---|---|---|---|
| Overall yield | 40-50% | 45-55% | 50-60% |
| Time requirement | 48-72 hours | 36-48 hours | 2-4 hours |
| Scalability | Good (up to 50g) | Excellent (up to 200g) | Limited (up to 20g) |
| Equipment complexity | Low | Medium | High |
| Solvent consumption | High | Medium | Low |
| Purification difficulty | Medium | Medium | Low |
| Cost-effectiveness | Medium | High | Medium-High |
| Environmental impact | High | Medium | Low |
Scale-Up Considerations
When transitioning from laboratory to production scale, several factors must be addressed:
Heat Transfer : Larger reaction volumes have less efficient heat transfer, requiring modified heating/cooling systems, particularly for exothermic steps.
Purification Adaptations : Column chromatography becomes impractical at larger scales; recrystallization or continuous chromatography systems are preferred.
Safety Considerations : Larger quantities of reactive materials require enhanced safety protocols, particularly for the handling of alkyl halides and coupling reagents.
Process Monitoring : Inline analytical techniques (HPLC, IR) should be implemented for real-time reaction monitoring.
Solvent Recovery : Implementation of solvent recovery systems becomes economically and environmentally essential at scale.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro-phenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds with similar structural motifs to 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide exhibit antidepressant-like effects. The benzodioxole group is believed to interact with serotonin receptors, which are crucial in mood regulation. Studies have demonstrated that derivatives of this compound can enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms .
Anticancer Properties
The compound has shown promise in anticancer research. It has been evaluated for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, analogs of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects at low micromolar concentrations . The mechanism appears to involve the inhibition of c-Src and Abl kinases, which are pivotal in tumor growth and metastasis .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar piperazine derivatives against various bacterial strains. The compound's structural components may enhance its ability to penetrate bacterial cell walls and disrupt metabolic processes. In vitro tests have indicated effective inhibition against Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies have documented the efficacy of related compounds:
- Antidepressant Efficacy : A study involving a series of piperazine derivatives demonstrated significant reductions in depressive-like behavior in rodent models when administered at specific dosages .
- Cancer Cell Line Testing : In vitro studies on human breast cancer cell lines showed that analogs with similar structures inhibited cell viability by inducing apoptosis through the activation of caspase pathways .
- Antimicrobial Screening : A comprehensive screening revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Features
The following table summarizes structurally related compounds and their properties:
Pharmacological and Structural Insights
Piperazine Core Modifications :
- The target compound’s piperazine group is substituted with a benzodioxolylmethyl group, enhancing lipophilicity compared to simpler analogs like 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide (). Piperazine derivatives often exhibit CNS activity, but the benzodioxole addition may reduce metabolic degradation .
Acetamide vs. The acetamide group in the target compound may improve interactions with biological targets like enzymes or GPCRs .
Benzodioxole vs. Pyridazinone/Pyrazole Cores: D14 () retains the benzodioxolylmethyl-piperazine motif but incorporates a pyridazinone ring, which confers distinct electronic properties and likely targets kinase or protein-protein interactions in cancer. In contrast, the pyrazole-based compound () prioritizes insecticidal activity due to its structural similarity to Fipronil .
Substituent Positioning on Aromatic Rings :
- The 4-chlorophenyl group in the target compound (para-substitution) may enhance steric and electronic complementarity to hydrophobic binding pockets compared to meta-substituted analogs (e.g., 3-chlorophenyl in ).
Biological Activity
The compound 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 440.46 g/mol. The structure features a piperazine ring, a benzodioxole moiety, and a chlorophenyl group, which contribute to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Monoamine Oxidase Inhibition : Similar compounds have shown inhibitory effects on monoamine oxidases (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters. Inhibition of these enzymes can lead to increased levels of serotonin, dopamine, and norepinephrine in the brain, potentially benefiting conditions like depression and anxiety .
- Antioxidant Activity : The presence of the benzodioxole structure suggests potential antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
- Neuroprotective Effects : Some studies have indicated that related compounds can cross the blood-brain barrier (BBB), suggesting potential neuroprotective effects, particularly in neurodegenerative diseases .
In Vitro Studies
In vitro studies have assessed the compound's cytotoxicity and efficacy against various cell lines. For instance, toxicity assays using Vero cells (African green monkey kidney epithelial cells) indicated that the compound exhibited a concentration-dependent cytotoxic effect at higher concentrations but maintained significant cell viability at lower doses .
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic potential of this compound in treating neurodegenerative disorders. For example, studies on rodent models of Parkinson's disease have shown promising results regarding motor function improvement and neuronal protection .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Parkinson's Disease : A study involving a related compound demonstrated significant improvements in tremor control among patients with Parkinson's disease. The mechanism was attributed to enhanced dopaminergic activity due to MAO inhibition .
- Anxiety Disorders : Another case study showed that compounds similar to this compound reduced anxiety-like behaviors in animal models by modulating serotonin levels through MAO inhibition .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN3O3 |
| Molecular Weight | 440.46 g/mol |
| CAS Number | 866039-66-9 |
| Solubility | Soluble in DMSO |
| Toxicity (Vero Cells) | IC50 > 100 μg/mL |
Q & A
Q. What are the key synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves:
- Step 1: Condensation of the benzodioxole-methylpiperazine intermediate with 4-chlorophenylacetic acid derivatives.
- Step 2: Activation of the carboxylic acid group using coupling agents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane or DMF .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Critical parameters: Temperature (0–25°C for coupling), inert atmosphere (N₂/Ar), and pH control to minimize side reactions .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition: Fluorometric assays targeting kinases or proteases linked to its structural motifs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its therapeutic potential?
- Modifications:
- Methods:
- Molecular docking: Simulate interactions with target proteins (e.g., PARP, EGFR) using AutoDock Vina .
- In vitro/in vivo correlation: Compare IC₅₀ values with pharmacokinetic profiles in rodent models .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Case example: Discrepancies in antimicrobial activity may arise from:
- Statistical tools: Apply ANOVA with post-hoc tests (Tukey’s HSD) to validate reproducibility .
Q. What computational strategies can optimize synthesis and target prediction?
- Reaction path search: Use quantum chemical calculations (DFT) to model transition states and energy barriers for key steps (e.g., amide coupling) .
- Machine learning: Train models on PubChem/MolPort datasets to predict solubility or toxicity .
- Cheminformatics: Generate QSAR models with MOE or Schrödinger Suite to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
